![molecular formula C8H8F3NO2S B1358359 1-[4-(Trifluorometil)fenil]metanosulfonamida CAS No. 500108-07-6](/img/structure/B1358359.png)
1-[4-(Trifluorometil)fenil]metanosulfonamida
Descripción general
Descripción
“1-[4-(Trifluoromethyl)phenyl]methanesulfonamide” is a stable, crystalline compound . It acts as a mild triflating reagent and a transparent strong electron-withdrawing p-type dopant in carbon nanotubes . It is also used in the preparation of highly efficient Lewis acid catalysts .
Synthesis Analysis
The synthesis of “1-[4-(Trifluoromethyl)phenyl]methanesulfonamide” involves the triflation of phenols and amines, especially aliphatic secondary amines . It is also used for the preparation of triflones and enol triflates from ketones .Molecular Structure Analysis
The molecular formula of “1-[4-(Trifluoromethyl)phenyl]methanesulfonamide” is C6H5N(SO2CF3)2 . Its molecular weight is 357.25 . The IUPAC Standard InChIKey is DIOHEXPTUTVCNX-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes . It is also used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D, the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate, and the stereoselective sulfoxidation .Physical And Chemical Properties Analysis
The compound is solid in form and has a melting point of 100-102°C (lit.) . Its SMILES string is FC(F)(F)S(=O)(=O)N(c1ccccc1)S(=O)(=O)C(F)(F)F .Aplicaciones Científicas De Investigación
Síntesis de fármacos
El compuesto 1-[4-(Trifluorometil)fenil]metanosulfonamida se utiliza en la síntesis de diversos fármacos debido a sus propiedades. Por ejemplo, puede utilizarse en la creación de medicamentos como Ubrogepant, que se utiliza para la migraña aguda, y Fluoxetina, un fármaco antidepresivo que trata afecciones como el trastorno de pánico, la bulimia nerviosa y el trastorno obsesivo-compulsivo .
Catálisis
Estudios de ciencia de materiales
Resolución cinética
Se ha utilizado en la resolución cinética de enantiómeros mediante transesterificación catalizada por lipasa, que es un proceso importante en la producción de sustancias ópticamente activas .
Actividad antitumoral
Los investigadores han diseñado y sintetizado compuestos que contienen trifluorometilo como este para evaluar su actividad antiproliferativa contra líneas celulares tumorales humanas, lo que indica su posible uso en el desarrollo de fármacos antitumorales .
Síntesis de derivados de α-trifluorometilestireno
El compuesto es un intermedio sintético versátil para la preparación de compuestos fluorados complejos, que son importantes en química orgánica para la activación del enlace C-F en un grupo CF3 .
Síntesis de trifluorometil cetonas
Sirve como un valioso objetivo sintético y sintón en la construcción de fármacos fluorados, destacando su papel en la química farmacéutica .
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and handle potential exposure .
Mecanismo De Acción
Target of Action
It’s known that this compound is a commonly used triflating reagent , which suggests that its targets could be phenols, amines, and alcohols, as these are the typical substrates for triflation reactions.
Mode of Action
1-[4-(Trifluoromethyl)phenyl]methanesulfonamide, also known as N,N-Bis(trifluoromethylsulfonyl)aniline or Phenyl triflimide , is known to interact with its targets (phenols, amines, and alcohols) through a process known as triflation . Triflation is a type of organic reaction where a triflate group is introduced into an organic compound. The triflate group is a good leaving group, which means it can be replaced by other groups in subsequent reactions, allowing for further functionalization of the molecule.
Result of Action
The molecular and cellular effects of 1-[4-(Trifluoromethyl)phenyl]methanesulfonamide’s action would depend on the specific substrates and reaction conditions. As a triflating reagent, its primary role is to facilitate the introduction of other functional groups into organic compounds, thereby enabling the synthesis of a wide range of organic compounds with diverse properties .
Propiedades
IUPAC Name |
[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXJVIIHOHOSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



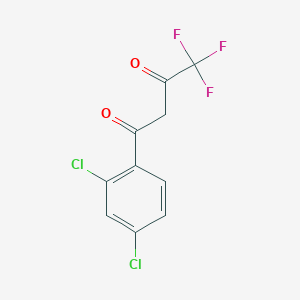
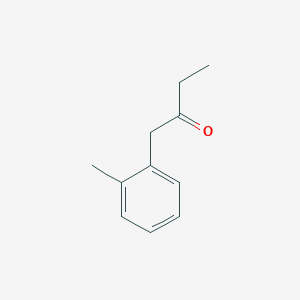

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)
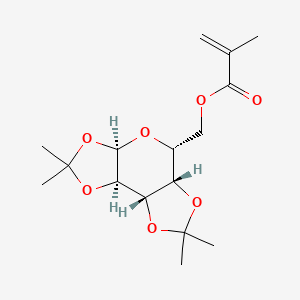

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

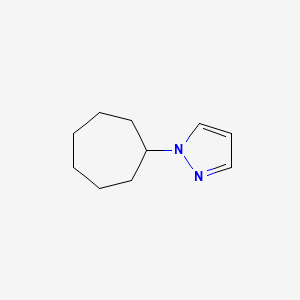

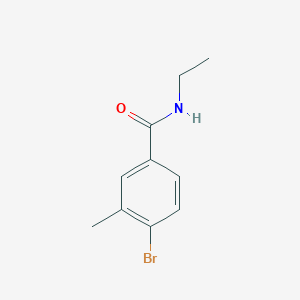

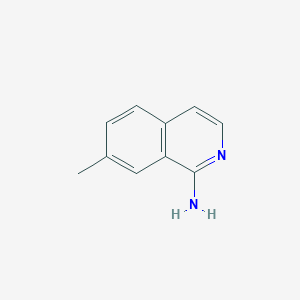
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)